3-Benzyl-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-benzyl-1-(3,4-dichlorophenyl)dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring substituted with benzyl and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-(3,4-dichlorophenyl)dihydro-1H-pyrrole-2,5-dione typically involves the reaction of 3,4-dichlorophenylamine with maleic anhydride to form the intermediate 3,4-dichlorophenylmaleimide. This intermediate is then subjected to a reaction with benzylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-(3,4-dichlorophenyl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrrole compounds.
Scientific Research Applications
3-benzyl-1-(3,4-dichlorophenyl)dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-benzyl-1-(3,4-dichlorophenyl)dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione: This compound shares a similar pyrrole core but lacks the benzyl group, which can influence its reactivity and applications.
3-(4-chlorophenyl)-1-(3,5-dichlorophenyl)dihydro-1H-pyrrole-2,5-dione:
Uniqueness
3-benzyl-1-(3,4-dichlorophenyl)dihydro-1H-pyrrole-2,5-dione is unique due to the presence of both benzyl and dichlorophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H13Cl2NO2 |
---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
3-benzyl-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H13Cl2NO2/c18-14-7-6-13(10-15(14)19)20-16(21)9-12(17(20)22)8-11-4-2-1-3-5-11/h1-7,10,12H,8-9H2 |
InChI Key |
SHODEKNQDYLGMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
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